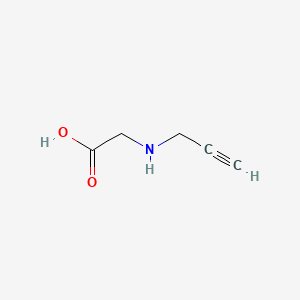Propargylglycine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Propargylglycine is a non-proteinogenic L-alpha-amino acid characterized by the chemical formula . It is derived from L-alanine, where one of the methyl hydrogens is substituted with an ethynyl group. This structural modification imparts unique properties to propargylglycine, making it a compound of interest in various fields, including medicinal chemistry and biochemistry .
Example Reactions- Cyclization: Propargylglycine can cyclize to form lactams when reacted with specific amino acids.
- Alkylation: It can serve as a substrate for alkylation reactions, yielding various derivatives with potential biological activity.
Propargylglycine exhibits significant biological activity, particularly in neuropharmacology. It acts as a potent inhibitor of the enzyme cystathionine gamma-lyase, which is involved in the production of hydrogen sulfide. This inhibition has implications for conditions such as neurodegenerative diseases and cancer, where hydrogen sulfide plays a role in cellular signaling and metabolism .
Mechanisms of Action- Enzyme Inhibition: By inhibiting cystathionine gamma-lyase, propargylglycine affects sulfur metabolism and may influence neuroprotective pathways.
- Neuroprotective Effects: Its ability to modulate hydrogen sulfide levels suggests potential therapeutic applications in neuroprotection.
Propargylglycine can be synthesized through various methods. One common approach involves the reaction of aziridine derivatives with ethynyl groups under controlled conditions. The synthesis can be optimized for yield and purity by adjusting reaction parameters such as temperature and solvent choice .
Synthesis Steps- Starting Materials: Use aziridine derivatives as starting materials.
- Reaction Conditions: Conduct the reaction under inert atmosphere conditions to prevent side reactions.
- Purification: Employ chromatographic techniques to isolate pure propargylglycine.
Propargylglycine finds applications in multiple domains:
- Pharmaceuticals: Due to its enzyme-inhibitory properties, it is explored for developing drugs targeting neurodegenerative diseases.
- Biochemistry: Used as a building block in peptide synthesis and other biochemical applications.
- Research: Serves as a tool compound for studying hydrogen sulfide's role in biological systems.
Research on propargylglycine's interactions focuses on its inhibitory effects on cystathionine gamma-lyase and its impact on hydrogen sulfide signaling pathways. Studies indicate that modulating these interactions can influence various physiological processes and disease states, highlighting its potential therapeutic roles .
Similar Compounds: Comparison
Several compounds share structural or functional similarities with propargylglycine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Cystathionine | Similar backbone | Precursor to hydrogen sulfide | Involved in sulfur metabolism |
| Homocysteine | Similar amino acid | Associated with cardiovascular diseases | Plays a role in methylation cycles |
| N-acetylcysteine | Contains sulfur | Antioxidant properties | Known for mucolytic effects |
| S-Adenosylmethionine | Methyl donor | Involved in methylation reactions | Central role in cellular methylation |
Propargylglycine's unique ethynyl substitution differentiates it from these compounds, providing distinct biochemical properties and applications.








